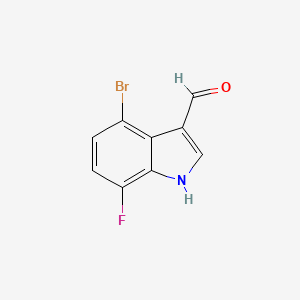

4-Bromo-7-fluoro-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

4-bromo-7-fluoro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-4,12H |

InChI Key |

UNXLHEBWSFIDRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1F)C=O)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the positions of the substituents and the electronic interactions across the molecule can be determined.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms in the molecule. The analysis of the aromatic region is particularly insightful for confirming the substitution pattern on the indole (B1671886) ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound presents a distinct set of signals.

The proton on the pyrrole (B145914) ring (H2) and the aldehyde proton (CHO) typically appear as singlets, though the NH proton signal can be broad. The protons on the benzene (B151609) ring (H5 and H6) exhibit splitting patterns that are influenced by the adjacent fluorine and bromine atoms. Patent literature describes the synthesis of this compound from its precursor, 4-bromo-7-fluoro-1H-indole. google.comgoogle.comgoogle.com The reported ¹H NMR spectral data confirms the structure. google.comgoogle.com

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons. The observed signals for this compound are detailed below. google.comgoogle.com

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 10.19 | s (singlet) | 1H, CHO | |

| 8.44 | brs (broad singlet) | 1H, NH | |

| 8.11 | d (doublet) | 3.7 | 1H, H2 |

| 7.40 | dd (doublet of doublets) | 8.5, 4.2 | 1H, H5 or H6 |

| 6.91 | dd (doublet of doublets) | 10.0, 8.2 | 1H, H5 or H6 |

Table 1: ¹H NMR Spectral Data for this compound.

The downfield shift of the aldehyde proton (10.19 ppm) is characteristic of its function. The broad singlet for the NH proton is also typical. The complex splitting patterns for the aromatic protons H5 and H6 arise from couplings to each other and to the fluorine atom at position 7.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine substituent. Although specific experimental data for this compound is not available in the reviewed sources, a ¹⁹F NMR spectrum would show a single resonance for the C7-fluoro group. The precise chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons (H6) and the NH proton, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns. While a full mass spectrum and detailed fragmentation analysis for this compound are not provided in the available literature, a patent document does reference the use of LCMS (Liquid Chromatography-Mass Spectrometry) in a procedure starting from this compound. google.com

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental formula of a novel compound by measuring its mass to a high degree of accuracy. For this compound (C₉H₅BrFNO), the expected monoisotopic mass would be approximately 240.954 g/mol . Experimental HRMS data, though not found in the searched literature, would be required to verify this precise mass, thereby confirming the compound's elemental composition and distinguishing it from other potential isomers or compounds with similar nominal masses.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. Although an experimental IR spectrum for this compound has not been reported in the reviewed literature, characteristic absorption bands can be predicted based on its structure. Key expected vibrational frequencies include:

N-H stretch: A sharp or broad band around 3300-3400 cm⁻¹ for the indole N-H group.

C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the aldehyde carbonyl group conjugated with the indole ring.

C-H stretch (aromatic and aldehyde): Signals typically appearing just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively.

C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region for the aromatic rings.

C-F and C-Br stretches: These would appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Experimental verification of these bands would provide definitive evidence for the presence of the key functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide precise information on the bond lengths, bond angles, and torsion angles of this compound, as well as revealing the intricate network of intermolecular forces that dictate its packing in the solid state. Although a specific crystal structure for this compound is not available, studies on analogous molecules, such as brominated and fluorinated 3-formylchromone derivatives, offer insights into the types of interactions that are likely to be present. nih.gov

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Angles, Torsions)

The intramolecular geometry of this compound, dictated by the spatial arrangement of its constituent atoms, is crucial for its chemical reactivity and biological activity. A detailed crystallographic analysis would provide precise measurements of its bond lengths, bond angles, and torsion angles.

For instance, the planarity of the indole ring system is a key feature. In related structures, such as brominated 3-formyl-chromone derivatives, the non-hydrogen atoms are essentially coplanar. nih.gov However, minor deviations can occur, and these would be quantified by X-ray diffraction. The bond lengths between the carbon, nitrogen, bromine, fluorine, and oxygen atoms would be determined with high precision, offering insight into the electronic effects of the bromo and fluoro substituents on the indole core.

A hypothetical data table of selected bond lengths and angles, based on known values for similar fragments, is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.

Interactive Data Table: Hypothetical Intramolecular Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Expected Value (Å or °) |

| Bond Length | C4 | Br | ~1.89 |

| Bond Length | C7 | F | ~1.36 |

| Bond Length | C3 | C(aldehyde) | ~1.46 |

| Bond Length | C(aldehyde) | O | ~1.22 |

| Bond Angle | C3-C4-Br | ~120 | |

| Bond Angle | C6-C7-F | ~120 | |

| Bond Angle | C2-C3-C(aldehyde) | ~128 |

Note: These values are illustrative and would need to be confirmed by experimental X-ray diffraction data for this compound.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The supramolecular architecture of crystalline this compound would be defined by a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. These interactions are fundamental to understanding the material's properties, such as solubility and melting point.

Halogen Bonding: A particularly interesting feature of this molecule is the potential for halogen bonding. The bromine atom at the 4-position can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the π-system of the indole ring. Furthermore, the presence of both a bromine and a fluorine atom on the same molecule could lead to the formation of Br···F halogen-halogen interactions. In some related fluorinated and brominated chromone (B188151) structures, these types of unsymmetrical halogen···halogen interactions have been observed to be more favorable than halogen bonds to oxygen. nih.gov The interplay of these different intermolecular forces would result in a complex and unique three-dimensional packing arrangement.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bond | N-H | O=C | ~2.8 - 3.2 |

| Hydrogen Bond | C-H | O=C | ~3.0 - 3.5 |

| Halogen Bond | C-Br | O=C | ~3.0 - 3.4 |

| Halogen-Halogen Bond | C-Br | F-C | ~3.1 - 3.5 |

Note: The existence and geometry of these interactions would require confirmation through single-crystal X-ray diffraction analysis.

Insufficient Information to Generate a Detailed Article on the Reactivity of this compound

The requested article outline requires a thorough and scientifically accurate discussion of various transformations, including nucleophilic additions, condensation reactions, oxidation-reduction chemistry, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions. Generating such an article with the required level of detail and supported by specific data tables is not possible without access to primary research focused explicitly on this compound.

Information on related compounds, such as 4-bromo-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde, allows for certain chemical inferences. For instance, it is probable that the aldehyde group at the C3 position would undergo standard transformations like condensation with nucleophiles. nih.gov Similarly, the bromine atom at the C4 position would likely be amenable to cross-coupling reactions. However, the combined electronic effects of the bromo and fluoro substituents on the indole ring would uniquely influence the reactivity of the aldehyde and the benzene ring, making direct extrapolation from simpler analogues speculative.

Due to the absence of specific studies on this compound, providing a detailed and authoritative article that adheres to the user's strict outline and content requirements cannot be fulfilled at this time. Any attempt to do so would be based on analogy rather than direct scientific evidence for the compound .

Reactivity and Derivatization Strategies of 4 Bromo 7 Fluoro 1h Indole 3 Carbaldehyde

Chemical Transformations at the Bromo and Fluoro Substituents

Nucleophilic Aromatic Substitution (SNA r) at the Fluoro Position

Nucleophilic aromatic substitution (SNA r) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. masterorganicchemistry.com In the context of 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde, the fluorine atom at the C7 position is a potential site for SNA r. The electron-withdrawing nature of the bromo and formyl groups enhances the electrophilicity of the benzene (B151609) ring, making it more susceptible to nucleophilic attack.

While classic SNA r reactions often require electron-deficient aromatic halides to stabilize the intermediate Meisenheimer complex, recent advancements have enabled these reactions on a wider range of substrates. acs.org The presence of the fluorine atom, a moderately good leaving group in SNA r reactions, combined with the activating effect of the other substituents, suggests that this position could be targeted by various nucleophiles. masterorganicchemistry.com Although many SNA r reactions are performed in dipolar aprotic solvents, using elevated temperatures under pressure can facilitate these reactions in other common molecular solvents. acsgcipr.org

Research into the SNA r of fluoroarenes has shown that these reactions can be promoted by strong bases like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This approach has been successful in the N-arylation of indoles and carbazoles. mdpi.comresearchgate.net Furthermore, recent studies have demonstrated that organic superbases can catalyze concerted SNA r reactions of aryl fluorides, expanding the scope to include electron-neutral and electron-rich substrates. acs.org

Reactivity at the Indole (B1671886) Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for various chemical transformations.

The N-H group of the indole can be readily deprotonated by a base to form an indolyl anion, which can then react with electrophiles in N-alkylation and N-acylation reactions. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). nih.govmdpi.com

For instance, a general procedure for N-alkylation involves treating the indole with NaH in a solvent like tetrahydrofuran (B95107) (THF) at 0°C, followed by the addition of an alkylating agent such as methyl iodide or benzyl (B1604629) bromide. nih.govacs.org Similarly, N-acylation can be achieved using acylating agents like tosyl chloride in the presence of a base. nih.gov These reactions are fundamental for introducing a variety of substituents at the indole nitrogen, which can significantly influence the molecule's biological activity and further reactivity. researchgate.net

A one-pot, three-component protocol combining Fischer indolization with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing the efficiency of this transformation. rsc.org

Regioselective Functionalization of the Indole Core

Achieving regioselectivity in the functionalization of the indole core is a significant challenge due to the multiple C-H bonds with varying reactivity. nih.gov The substituents on this compound play a crucial role in directing further functionalization.

Directed C-H functionalization has emerged as a powerful tool for the site-selective modification of indoles, particularly at the less reactive C4–C7 positions of the benzenoid ring. nih.govresearchgate.net This strategy often employs a directing group that chelates to a metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation.

For indoles bearing a C3-aldehyde group, the carbonyl oxygen can act as a directing group. acs.org Ruthenium-catalyzed C-H activation has been successfully used for the C4-alkenylation of indoles with an aldehyde directing group. acs.orgmdpi.comresearchgate.net Palladium catalysis has also been extensively studied for the C-H arylation of indoles. nih.govacs.org In some cases, the formyl group at the C3 position directs arylation to the C4 position. acs.org

The halogen substituents, bromine at C4 and fluorine at C7, have a significant electronic influence on the indole ring. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which is stronger than their conjugative electron-donating effect. mdpi.com However, their presence can also influence the regioselectivity of metal-catalyzed C-H functionalization reactions.

In palladium-catalyzed C-H arylations, the electronic nature of substituents on the indole ring can affect the reaction outcome. For example, in the C4-arylation of N-benzyl-3-acetylindoles, substrates with both fluoro and bromo substituents participated smoothly in the reaction. acs.org The presence of halogens can also impact the reactivity in other transformations. For instance, in the halosulfenylation of indoles, substrates with electron-donating groups generally give higher yields than those with electron-withdrawing groups. chemrevlett.com

The interplay between the directing group and the electronic effects of the halogen substituents ultimately determines the regioselectivity and efficiency of the functionalization reaction.

Computational Chemistry and Theoretical Investigations

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms that may be difficult to probe experimentally. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a reaction can be mapped out. This allows researchers to identify the most favorable reaction pathways and understand the factors controlling selectivity.

For reactions involving the indole (B1671886) scaffold, computational studies have provided key insights. For example, DFT calculations have been used to explore the mechanism of copper-catalyzed indole synthesis, identifying the rate-determining step and explaining the role of the catalyst. nih.gov Such studies can model various potential pathways, including those involving different intermediates or transition states, and determine which are kinetically or thermodynamically accessible. nih.gov Computational modeling has also been applied to investigate the enantioselectivity of Friedel-Crafts reactions of indoles nih.gov and the atmospheric oxidation pathways of the indole molecule. copernicus.orgcopernicus.org

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry methods can predict various spectroscopic parameters with a useful degree of accuracy. These theoretical predictions are valuable for interpreting experimental spectra and for confirming the identity and structure of synthesized compounds.

Commonly predicted parameters include:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F, etc.) and coupling constants can be calculated, aiding in the assignment of complex spectra.

Infrared (IR) Spectra: Vibrational frequencies and intensities are calculated to help assign peaks in an experimental IR spectrum to specific molecular vibrations.

UV-Visible Spectra: Electronic transition energies and oscillator strengths can be computed to predict the absorption wavelengths in a UV-Vis spectrum.

Mass Spectrometry: While not a direct prediction of the entire spectrum, parameters like the predicted collision cross section (CCS) can be calculated. The CCS is a measure of an ion's size and shape in the gas phase and is useful in ion mobility-mass spectrometry. For the related compound 6-bromo-7-fluoro-1H-indole-3-carbaldehyde, CCS values have been predicted for various adducts. uni.lu

Although specific, comprehensive theoretical spectroscopic data for 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde is not detailed in the surveyed literature, the application of methods like DFT for this purpose is a standard and powerful technique in modern chemical research.

Applications As Advanced Chemical Building Blocks in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds Utilizing the Indole (B1671886) Moiety

The indole-3-carbaldehyde framework is a cornerstone in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The carbonyl group's reactivity allows for its facile conversion into various functional groups and its participation in cyclization reactions to form new rings appended to the indole core. researchgate.net This versatility makes halogenated indole-3-carbaldehydes, such as 4-bromo-7-fluoro-1H-indole-3-carbaldehyde, crucial precursors for generating structurally diverse and pharmaceutically relevant heterocyclic systems.

Synthesis of Novel Polycyclic and Fused Ring Systems

The strategic placement of reactive functional groups in this compound facilitates the construction of complex polycyclic and fused-ring structures. The aldehyde group is a key anchor point for building additional rings onto the indole scaffold. For example, derivatives of indole-2-carbaldehyde can undergo gold-mediated cycloisomerization/alkoxylation to yield chiral functionalized oxazino[4,3-a]indol-1-ones, a type of fused heterocyclic system. rsc.org A similar strategy could potentially be applied to 3-carbaldehyde derivatives. The synthesis of oxazino[4,3-a]indoles often involves an indole precursor and an appropriate alkylating agent, followed by intramolecular cyclization. rsc.org The presence of the bromo substituent on the this compound molecule offers a handle for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity after the formation of the initial fused ring system.

Table 1: Examples of Fused Heterocyclic Systems Derived from Indole Carbaldehydes

| Precursor Type | Reaction Type | Resulting Fused System | Potential Application |

|---|---|---|---|

| Indole-2-carbaldehyde Derivative | Gold-mediated cycloisomerization | Oxazino[4,3-a]indol-1-one rsc.org | Neuroprotective agents, Anti-inflammatory agents rsc.org |

Role in Multicomponent Reaction Design for Enhanced Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool for generating molecular diversity. nih.gov 1H-Indole-3-carbaldehyde and its derivatives are highly effective substrates in the design of MCRs for creating libraries of pharmaceutically interesting scaffolds. nih.gov The aldehyde group of this compound can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to initiate a cascade of reactions leading to complex heterocyclic products like pyrimidine (B1678525) and triazole derivatives in a single step. nih.gov This approach allows for the rapid assembly of molecules with significant structural and functional diversity from simple starting materials.

Precursor in the Synthesis of Specialized Organic Materials

The unique electronic properties of the indole ring, enhanced by halogen substitution, make this compound a promising precursor for specialized organic materials. The extended π-system of the indole core, combined with the electron-withdrawing effects of the fluorine and bromine atoms, can be exploited to tune the optical and electronic characteristics of resulting molecules. Related fluorinated indole-3-carbaldehydes are utilized in material science to create advanced materials with unique electronic properties for applications in organic electronics. chemimpex.com

Applications in Semiconducting Molecules and Dyes

The structural framework of halogenated indole-3-carbaldehydes is incorporated into molecules designed for use as organic semiconductors and fluorescent dyes. chemimpex.com The ability to modify the indole core through reactions at the aldehyde and the halogenated positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices. Furthermore, the inherent fluorescence of some indole derivatives can be modulated by the introduction of substituents, leading to the development of novel fluorescent probes and dyes for applications in biological imaging and materials science. chemimpex.com

Intermediate in the Synthetic Routes to Complex Indole-Containing Natural Products and Analogues

Indole-3-carbaldehyde and its substituted variants are pivotal intermediates in the total synthesis of numerous indole alkaloids and their analogues, many of which possess significant biological activity. researchgate.netresearchgate.net These natural products often feature complex, polycyclic structures, and the indole-3-carbaldehyde unit provides a reliable starting point for their assembly. The aldehyde can be elaborated into various side chains or used as a functional handle to connect different parts of the target molecule.

Strategies for Chiral Synthesis Utilizing Halogenated Indole Carbaldehydes

The synthesis of enantiomerically pure natural products and pharmaceutical agents often requires strategies for introducing chirality. Halogenated indole carbaldehydes can be employed in asymmetric synthesis through several approaches. One method involves using a chiral catalyst to control the stereochemical outcome of a reaction involving the aldehyde group. Another strategy is to react the indole with a chiral auxiliary, perform the desired transformations, and then remove the auxiliary. For instance, chiral oxazino[4,3-a]indole derivatives have been prepared via cycloisomerization reactions and through intermolecular oxa-Pictet–Spengler reactions, demonstrating pathways to achieve stereocontrol in the synthesis of complex indole-based molecules. rsc.org The presence of halogen atoms on the indole ring, as in this compound, does not preclude these chiral strategies and adds another layer of potential for creating diverse and complex chiral molecules.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The classical Vilsmeier-Haack formylation, a primary method for synthesizing indole-3-carbaldehydes, traditionally relies on stoichiometric and often hazardous reagents like phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgjk-sci.com A significant future trend is the development of greener and more sustainable synthetic alternatives.

Research is actively exploring methodologies that minimize waste and avoid toxic reagents. scirp.orgscirp.orgresearchgate.net One promising avenue is the use of alternative activating agents for N,N-dimethylformamide (DMF) that are more environmentally benign than phosphoryl chloride. For instance, methods using phthaloyl dichloride have been developed where the byproduct, phthalic anhydride, can be recovered and reused, enhancing the atom economy of the process. scirp.orgresearchgate.net

Enzymatic approaches are also emerging as a powerful green alternative for the synthesis of related indole (B1671886) derivatives. For example, lipase-catalyzed cascade reactions have been successfully employed for the synthesis of bis(indolyl)methanes from indoles and aldehydes in pure water, offering mild conditions and reusability of the biocatalyst. rsc.org Future work will likely focus on discovering or engineering enzymes capable of directly and selectively formylating the indole nucleus, which would represent a significant leap forward in green chemistry.

Table 1: Comparison of Traditional and Emerging Green Synthetic Approaches

| Feature | Traditional Vilsmeier-Haack | Emerging Green Methodologies |

|---|---|---|

| Reagents | Phosphorus oxychloride, thionyl chloride | Phthaloyl dichloride, enzymatic catalysts (e.g., lipase), photoredox catalysts |

| Byproducts | Phosphoric acid, acidic waste | Recoverable phthalic anhydride, water |

| Solvents | Often chlorinated solvents | Water, solvent-free conditions, greener organic solvents |

| Conditions | Often harsh, requiring anhydrous conditions | Mild temperatures and pressures, aqueous media |

| Sustainability | Low atom economy, hazardous waste generation | High atom economy, reduced waste, use of renewable catalysts |

Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity

Achieving high regioselectivity in the functionalization of the indole core is a perpetual challenge in organic synthesis. While the Vilsmeier-Haack reaction typically directs formylation to the C3 position of electron-rich indoles, the development of novel catalytic systems offers the potential for even greater control and access to other isomers.

Recent advancements have seen the rise of transition-metal catalysis for the C-H functionalization of indoles. For example, iron-catalyzed C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) under air has been reported as an efficient and environmentally benign alternative. organic-chemistry.org Ruthenium-catalyzed oxidative coupling with anilines also provides a mild route to C3-formylindoles. acs.orgthieme-connect.de Furthermore, directing group strategies using ruthenium catalysts have enabled the regioselective functionalization at the C4 position of indole-3-carbaldehydes, opening pathways to previously less accessible derivatives. researchgate.net Boron-catalyzed formylation using trimethyl orthoformate has also been shown to be effective for various C-formylindoles. acs.org

Photocatalysis and N-heterocyclic carbene (NHC) catalysis are also at the forefront of innovation. rsc.orgnih.gov These methods allow for reactions to proceed under mild conditions, often driven by visible light, and can offer unique reactivity and selectivity profiles. Future research will likely focus on combining different catalytic modes to achieve unprecedented levels of control over the functionalization of the 4-bromo-7-fluoroindole scaffold.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and continuous flow technologies is revolutionizing the way molecules are made, particularly in the pharmaceutical industry. beilstein-journals.orgchemrxiv.org These platforms offer enhanced safety, reproducibility, and the ability to rapidly generate libraries of compounds for screening.

The Vilsmeier-Haack reaction is well-suited for adaptation to flow chemistry. acs.orgresearchgate.net Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with highly reactive or thermally unstable intermediates like the Vilsmeier reagent. acs.orgresearchgate.net This approach can lead to higher yields, cleaner reaction profiles, and safer scale-up compared to traditional batch processes. mdpi.comnih.gov

Automated synthesis platforms can be programmed to perform multi-step reaction sequences without the need for manual intervention. nih.govresearchgate.netakjournals.com For a molecule like 4-bromo-7-fluoro-1H-indole-3-carbaldehyde, an automated system could potentially handle its synthesis and subsequent derivatization in a seamless, uninterrupted process. This high-throughput capability is invaluable for accelerating the discovery of new drug candidates and functional materials. Future efforts will aim to develop fully automated, end-to-end processes from starting materials to purified, complex derivatives.

Table 2: Advantages of Flow Chemistry for Indole-3-carbaldehyde Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by stirring efficiency | Rapid and efficient mixing |

| Safety | Handling large volumes of hazardous reagents poses risks | Small reaction volumes enhance safety, especially for unstable intermediates |

| Scalability | Often problematic and non-linear | More straightforward and predictable scale-up |

| Reproducibility | Can vary between batches | High, due to precise control of reaction conditions |

Advanced Derivatization for Novel Molecular Architectures and Functional Materials

This compound is not just a target molecule but a launchpad for the creation of more complex and functional structures. The aldehyde group is a versatile handle for a wide array of chemical transformations, enabling the construction of novel molecular architectures.

A significant area of research is the synthesis of bis(indolyl)methanes (BIMs) through the reaction of the indole carbaldehyde with another indole molecule. rsc.orgrsc.orgnih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.net These structures are prevalent in natural products and exhibit a broad range of biological activities. Green and efficient catalytic methods, including the use of enzymes or novel organocatalysts, are being developed to synthesize both symmetrical and unsymmetrical BIMs. rsc.orgnih.gov

Another emerging trend is the use of indole-3-carbaldehydes as precursors for the synthesis of carbazoles. researchgate.netmdpi.comnih.govmetu.edu.trorganic-chemistry.org Carbazoles are an important class of heterocycles with applications in materials science, particularly in organic light-emitting diodes (OLEDs) and photovoltaics, owing to their electronic and photophysical properties. metu.edu.tr Diels-Alder reactions and various metal-catalyzed cyclizations are key strategies being explored to convert indole derivatives into functionalized carbazole (B46965) systems. metu.edu.trorganic-chemistry.org Future research will undoubtedly uncover new reaction pathways to transform this compound into unique, three-dimensional molecules with tailored properties for specific applications in medicine and technology.

Q & A

Q. What are the key synthetic routes for 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of indole precursors. A common approach is halogenation followed by formylation. For example:

- Step 1: Bromo-fluorination of indole derivatives using reagents like NBS (N-bromosuccinimide) in acidic media (e.g., H₂SO₄) to introduce Br and F groups.

- Step 2: Vilsmeier-Haack formylation at the 3-position using POCl₃ and DMF .

Critical Factors: - Temperature control (0–5°C during halogenation to avoid over-substitution).

- Solvent choice (e.g., DCM for formylation improves regioselectivity).

- Yields range from 40–65% depending on purity of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Look for characteristic signals:

- Aldehyde proton at δ 9.8–10.2 ppm (singlet).

- Indole NH proton at δ 11.5–12.5 ppm (broad, exchangeable).

- Fluorine-coupled splitting in aromatic protons (J ~ 8–12 Hz) .

- ¹³C NMR: Carbonyl carbon at δ 190–195 ppm; Br and F substituents deshield adjacent carbons by 5–10 ppm .

- LC/MS: Molecular ion peak at m/z 257 ([M+H]⁺ for C₉H₄BrFNO) with fragmentation patterns matching halogen loss .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (aldehyde and bromine groups are irritants) .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Storage: Below -20°C in amber vials under inert gas (N₂/Ar) to prevent aldol condensation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement. Key parameters:

- Charge Density Analysis: Multipole refinement to map electron-withdrawing effects of Br/F on the aldehyde group .

- Disorder Modeling: Address positional ambiguities (e.g., aldehyde orientation) using PART instructions in SHELX .

Q. How can contradictory reactivity data (e.g., nucleophilic substitution vs. aldol reactions) be reconciled in derivatization studies?

Methodological Answer:

Q. What strategies optimize the stability of this compound in aqueous biological assays?

Methodological Answer:

- Buffering: Use phosphate buffer (pH 7.4) with 1–5% DMSO to prevent hydrolysis of the aldehyde group .

- Light Protection: Amber vials or foil wrapping to avoid photodegradation (Br/F groups increase UV sensitivity) .

- Chelation: Add EDTA (0.1 mM) to sequester metal ions that catalyze oxidation .

Q. How does the electronic effect of bromine/fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Compare LUMO localization (Br lowers LUMO energy, enhancing electrophilicity at C3) .

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with aryl boronic acids; Br acts as a leaving group (yields ~70–80%) .

- Controlled Substitution: Fluorine’s ortho/para-directing effects alter regioselectivity in subsequent reactions .

Q. What methodologies address low solubility in non-polar solvents during catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.